![molecular formula C23H30N4O5 B14246765 N-[(3,4-Dimethoxyphenyl)methyl]glycyl-L-alanyl-L-phenylalaninamide CAS No. 185145-92-0](/img/structure/B14246765.png)
N-[(3,4-Dimethoxyphenyl)methyl]glycyl-L-alanyl-L-phenylalaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3,4-Dimethoxyphenyl)methyl]glycyl-L-alanyl-L-phenylalaninamide is a complex organic compound that belongs to the class of peptides This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a glycyl-L-alanyl-L-phenylalaninamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-Dimethoxyphenyl)methyl]glycyl-L-alanyl-L-phenylalaninamide typically involves multiple steps, starting from the individual amino acids and the 3,4-dimethoxyphenyl derivative. The general synthetic route includes:
Protection of Amino Groups: Protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are used to protect the amino groups of the amino acids.
Coupling Reactions: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of coupling agents like hydroxybenzotriazole (HOBt) or hydroxyazabenzotriazole (HOAt).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired peptide.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle the repetitive coupling and deprotection steps efficiently. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.
化学反应分析
Types of Reactions
N-[(3,4-Dimethoxyphenyl)methyl]glycyl-L-alanyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form quinones.
Reduction: The peptide bonds can be reduced to yield the corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the peptide bonds can produce amines.
科学研究应用
N-[(3,4-Dimethoxyphenyl)methyl]glycyl-L-alanyl-L-phenylalaninamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a building block for more complex molecules.
作用机制
The mechanism of action of N-[(3,4-Dimethoxyphenyl)methyl]glycyl-L-alanyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
3,4-Dimethoxy-L-phenylalanine: A derivative of L-tyrosine with similar structural features.
Glycyl-L-phenylalaninamide: A simpler peptide with a similar backbone but lacking the 3,4-dimethoxyphenyl group.
Uniqueness
N-[(3,4-Dimethoxyphenyl)methyl]glycyl-L-alanyl-L-phenylalaninamide is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This group can participate in additional interactions, such as π-π stacking, which can enhance the compound’s binding affinity and specificity for certain targets.
属性
CAS 编号 |
185145-92-0 |
|---|---|
分子式 |
C23H30N4O5 |
分子量 |
442.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[2-[(3,4-dimethoxyphenyl)methylamino]acetyl]amino]propanoyl]amino]-3-phenylpropanamide |
InChI |
InChI=1S/C23H30N4O5/c1-15(23(30)27-18(22(24)29)11-16-7-5-4-6-8-16)26-21(28)14-25-13-17-9-10-19(31-2)20(12-17)32-3/h4-10,12,15,18,25H,11,13-14H2,1-3H3,(H2,24,29)(H,26,28)(H,27,30)/t15-,18-/m0/s1 |
InChI 键 |
MYVBDJHVGGAGJR-YJBOKZPZSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)CNCC2=CC(=C(C=C2)OC)OC |
规范 SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNCC2=CC(=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R)-2-benzyl-1-(2,3-dihydro-1-benzofuran-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B14246683.png)
![[4-(4-Chlorophenoxy)phenyl]phosphonic dichloride](/img/structure/B14246689.png)
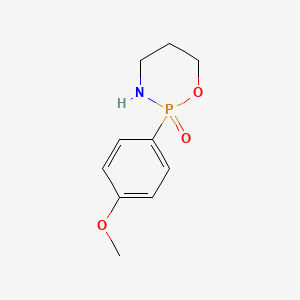
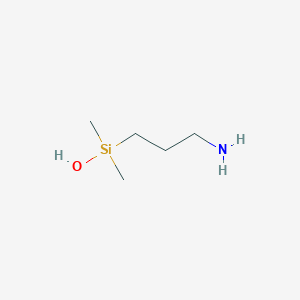

![[1,3]Thiazolo[4,5-G]phthalazine](/img/structure/B14246711.png)
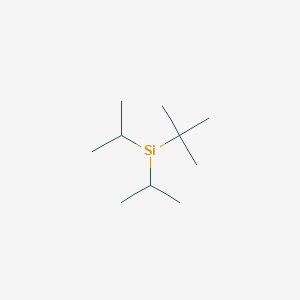
![N~1~-[(Thiophen-2-yl)methyl]benzene-1,4-diamine](/img/structure/B14246726.png)
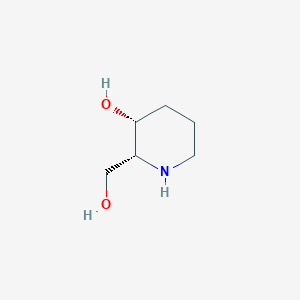
![1-Ethenyl-2-[6-(1-ethenylbenzimidazol-2-yl)sulfanylhexylsulfanyl]benzimidazole](/img/structure/B14246742.png)
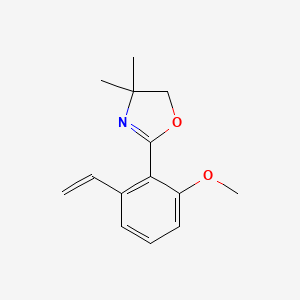
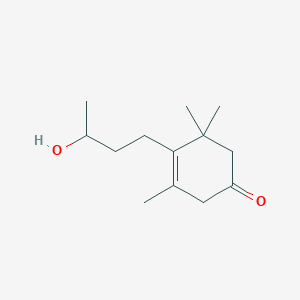
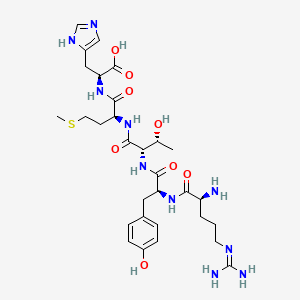
![6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B14246773.png)
